5,7-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-8(2)16-19-20-17(24-16)18-15(22)13-7-11(21)14-10(4)5-9(3)6-12(14)23-13/h5-8H,1-4H3,(H,18,20,22) |
InChI Key |
AQQSBNHMWANZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a chromene derivative with a thiadiazole precursor under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds with different functional groups.
Scientific Research Applications
5,7-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following sections compare the target compound with structurally related derivatives, emphasizing differences in structure, synthesis, physicochemical properties, spectroscopic signatures, and biological relevance.
Structural Features
Key Observations :
- The target compound’s isopropyl group on the thiadiazole ring distinguishes it from derivatives with aromatic (e.g., phenyl, chlorophenyl) or electron-withdrawing (e.g., acetyl) substituents .
Key Observations :
- The target compound’s synthesis may require specialized coupling reagents, whereas analogs in and utilize hydrazone formation, which is more scalable but yields less stable intermediates .
Physicochemical Properties
Key Observations :
- The isopropyl group may lower the melting point compared to chlorophenyl- or nitrile-containing analogs due to reduced crystallinity .
- Carboxamide likely improves aqueous solubility relative to esters or sulfonamides .
Spectroscopic Characteristics
Infrared (IR) Spectroscopy :
- Target compound: Expected C=O stretches at ~1650–1700 cm⁻¹ (chromone and carboxamide), N-H stretch at ~3300 cm⁻¹ (carboxamide) .
- 11a (): C=O at 1693 cm⁻¹ (acetyl), absence of N-H due to hydrazone .
- 6f (): C≡N stretch at 2199 cm⁻¹, absent in the target compound .
NMR Analysis :
Biological Activity
The compound 5,7-dimethyl-4-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide represents a novel class of heterocyclic compounds that have garnered attention in recent pharmacological research due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a chromene backbone substituted with a thiadiazole moiety. Its molecular formula can be represented as . The presence of both electron-donating and electron-withdrawing groups in its structure plays a crucial role in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing thiadiazole and oxadiazole moieties. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Key Findings:
- MTT Assay Results: In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 1 to 10 µM against MCF-7 cells, indicating moderate to strong anticancer activity .
- Mechanism of Action: The observed anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Compounds targeting specific signaling pathways involved in cancer progression have been identified .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The presence of thiadiazole rings has been linked to enhanced antimicrobial properties.
Key Findings:
- Inhibition Zones: Studies report significant inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL for some derivatives .
- Structure–Activity Relationship (SAR): Electron-withdrawing groups at specific positions on the thiadiazole ring enhance antimicrobial activity by increasing the compound's lipophilicity and membrane permeability .
Antioxidant Activity
Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have demonstrated that the compound exhibits notable free radical scavenging activity.
Key Findings:
- DPPH Assay Results: The compound showed an IC50 value comparable to ascorbic acid, suggesting strong antioxidant capabilities .
- Mechanism: The antioxidant activity is likely due to the ability of the compound to donate electrons or hydrogen atoms to free radicals, thus stabilizing them .
Case Studies
- Study on Anticancer Properties: A study evaluated several derivatives of thiadiazole-based compounds for their anticancer effects against MCF-7 cells. The results indicated that modifications at the para position significantly influenced cytotoxicity levels .
- Antimicrobial Efficacy Evaluation: Another research focused on assessing the antimicrobial properties of various thiadiazole derivatives against clinical isolates of bacteria. The findings revealed that compounds with halogen substitutions exhibited enhanced activity against resistant strains .
Data Tables
| Biological Activity | IC50 Values (µM) | Target Cell Line/Organism |
|---|---|---|
| Anticancer | 1 - 10 | MCF-7 |
| Antimicrobial | 0.5 | E. coli |
| Antioxidant | Comparable to 10 | DPPH |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves cyclocondensation reactions between chromene-carboxylic acid derivatives and thiadiazole precursors. For example:
- Method A : React 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one analogs in acetic acid under reflux (3–5 hours) to form the thiadiazole-chromene hybrid .
- Method B : Use thiourea derivatives with chloroacetic acid and sodium acetate as catalysts in refluxing acetic acid, achieving yields up to 76% for analogous thiadiazole compounds . Key factors affecting yield include:
- Stoichiometric ratios (1.0–1.1 equiv of reactants)
- Reflux duration (3–20 hours depending on substituents)
- Acid catalysis (acetic acid or sodium acetate) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Critical techniques include:
Q. What preliminary biological assays are recommended to evaluate bioactivity?
Initial screening should focus on:
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Assays targeting kinases or bacterial enzymes (e.g., DNA gyrase) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers optimize the Z-configuration of the thiadiazole-ylidene moiety during synthesis?
The Z-isomer is stabilized by intramolecular hydrogen bonding between the thiadiazole nitrogen and chromene carbonyl group. To enhance stereochemical fidelity:
- Use X-ray crystallography to confirm configuration (as demonstrated for analogous thiadiazole-triazine hybrids) .
- Employ NOE (Nuclear Overhauser Effect) experiments in NMR to detect spatial proximity between thiadiazole and chromene protons .
- Adjust reaction pH (4.5–5.5) to favor tautomeric forms that stabilize the Z-configuration .
Q. What strategies resolve contradictions in reported biological activity data for analogous thiadiazole derivatives?
Discrepancies often arise from:
- Assay Conditions : Standardize protocols (e.g., cell culture media, incubation time) to compare IC₅₀ values .
- Compound Purity : Use HPLC (≥95% purity) to eliminate confounding effects from byproducts .
- Structural Confirmation : Re-evaluate conflicting compounds via single-crystal XRD to rule out isomeric contamination .
Q. What computational modeling approaches are suitable for elucidating structure-activity relationships (SAR)?
- Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .
- QSAR Studies : Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity data to predict substituent effects .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
Q. How do researchers address discrepancies between theoretical and experimental NMR chemical shifts in the chromene ring?
- Perform DFT Calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and compare with experimental data.
- Account for solvent effects (DMSO-d₆ or CDCl₃) using the IEF-PCM solvation model .
- Investigate tautomerism or protonation states that may alter electronic environments .
Q. What advanced purification techniques are critical for isolating this compound from isomeric byproducts?
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for high-resolution separation .
- Recrystallization Optimization : Screen solvents (e.g., ethanol-DMF mixtures) to exploit differential solubility of isomers .
- Chiral Chromatography : Resolve enantiomers using amylose-based columns if asymmetric centers are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
